4-Hexen-3-ol, 5-methyl-
CAS No.: 53555-59-2
Cat. No.: VC19607702
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53555-59-2 |
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Molecular Formula | C7H14O |
Molecular Weight | 114.19 g/mol |
IUPAC Name | 5-methylhex-4-en-3-ol |
Standard InChI | InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h5,7-8H,4H2,1-3H3 |
Standard InChI Key | SMKXEJCDVREDQY-UHFFFAOYSA-N |
Canonical SMILES | CCC(C=C(C)C)O |
Introduction
Structural and Molecular Characteristics
5-Methyl-4-hexen-3-one is characterized by the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name, 5-methylhex-4-en-3-one, reflects a six-carbon chain with a ketone group at position 3, a double bond between carbons 4 and 5, and a methyl substituent at carbon 5. The compound’s Canonical SMILES representation, CCC(=O)C=C(C)C, underscores its branched alkene-ketone hybrid structure .
Key spectroscopic identifiers include:
The unsaturated carbonyl system confers reactivity typical of α,β-unsaturated ketones, enabling participation in conjugate addition and redox reactions.
Synthetic Routes and Industrial Production
Industrial Manufacturing
Scalable production likely employs catalytic hydrogenation of 5-methyl-4-hexyn-3-one using palladium on carbon (Pd/C) under hydrogen atmosphere. This method balances efficiency and selectivity for large-scale output.
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
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Oxidation: Treatment with strong oxidizers like KMnO₄ yields carboxylic acids or epoxides, depending on conditions.
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Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 5-methyl-4-hexen-3-ol, an alcohol derivative.
Electrophilic Additions
The α,β-unsaturated system undergoes halogenation (e.g., Br₂ addition) to form dihalogenated intermediates, useful in pharmaceutical synthesis.
Applications in Flavor and Fragrance Chemistry
5-Methyl-4-hexen-3-one contributes floral and fruity notes to consumer products:
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Food Flavors: Detected in Tanyang Congou black tea (0.058–0.075 ppm) and sugarcane honey, enhancing sensory profiles.
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Perfumery: Utilized for fresh, green accords in high-end fragrances.
Comparative analysis with analogous ketones:
Compound | Molecular Formula | Aroma Profile | Natural Occurrence |
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5-Methyl-4-hexen-3-one | C₇H₁₂O | Floral, Fruity | Tea, Sugarcane Honey |
6-Methyl-5-hepten-2-one | C₈H₁₄O | Green, Fresh | Citrus Oils |
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